Benzyl N-(4-aminobutyl)carbamate hydrochloride

Catalog No.
S803265
CAS No.
18807-73-3
M.F
C12H19ClN2O2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(4-aminobutyl)carbamate hydrochloride

CAS Number

18807-73-3

Product Name

Benzyl N-(4-aminobutyl)carbamate hydrochloride

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[NH3+].[Cl-]

Synthesis and Applications as a Building Block:

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Z-1,4-Butanediamine hydrochloride, is a chemical compound synthesized from benzyl chloroformate and 1,4-diaminobutane []. It finds application in scientific research as a protected building block for the synthesis of various molecules, particularly those containing polyamine or polyamide functionalities [].

Protecting Group Strategy:

The benzyl group (C6H5CH2) in Benzyl N-(4-aminobutyl)carbamate hydrochloride acts as a protecting group for the primary amine (NH2) functionality on the 4-carbon chain. This protection strategy allows for selective modification of other functional groups present in the molecule without affecting the amine []. The benzyl group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free amine group at the desired stage of the synthesis [].

Applications in Peptide Immobilization:

Benzyl N-(4-aminobutyl)carbamate hydrochloride is particularly valuable in peptide immobilization, where it serves as a spacer arm to link peptides to solid supports. The protected amine group can be attached to the solid support, while the free amine at the other end allows for subsequent conjugation of the peptide via amide bond formation []. The benzyl group is then removed to release the functional amine group in the peptide, enabling its interaction with the target molecule or biological system.

  • Origin: While the specific origin of this compound is not readily available, it is likely synthesized in a laboratory setting from commercially available starting materials [].
  • Significance: This compound finds its importance in organic synthesis as a protecting group for amines. An amine protecting group allows chemists to selectively modify other functional groups within a molecule while leaving the amine functionality intact. After the desired modifications are complete, the protecting group can be removed to regenerate the free amine.

Molecular Structure Analysis

The molecule consists of three main parts:

  • Benzyl group (C6H5CH2): This aromatic group provides steric hindrance and stability to the protected amine.
  • Carbamate group (OCONH): This functional group acts as the attachment point to the amine group.
  • 4-Aminobutyl chain (NH2(CH2)4): This chain links the carbamate group to the primary amine being protected.

The presence of a positively charged hydrochloride (HCl) group indicates the molecule exists as a salt.


Chemical Reactions Analysis

Synthesis

Deprotection

The removal of the benzyl protecting group can be achieved under various conditions depending on the desired outcome. Common methods include treatment with strong acids, hydrogenolysis (cleavage with hydrogen gas), or using specific catalysts.

Other Relevant Reactions

Due to its use as a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride is unlikely to participate in many other reactions within the context of organic synthesis. Its primary function is to remain inert while protecting the amine group.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature [].
  • Melting point: Not readily available.
  • Boiling point: Not readily available, but likely decomposes before boiling due to the presence of the carbamate group.
  • Solubility: Presumed to be soluble in polar organic solvents like methanol, ethanol, or dimethylformamide, and slightly soluble in water due to the presence of the charged hydrochloride group.
  • Stability: Stable under dry conditions at room temperature. May hydrolyze (decompose with water) under acidic or basic conditions.

As a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride does not have a specific mechanism of action within biological systems. Its primary function is to reversibly block the reactivity of the amine group in a target molecule during organic synthesis.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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